molecular formula C15H14N4O2 B5401934 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No. B5401934
M. Wt: 282.30 g/mol
InChI Key: GCRZFAJOFPIHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone, also known as MPA-EP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves the inhibition of phosphodiesterase 10A. This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in signal transduction pathways. By inhibiting this enzyme, 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone increases the levels of cAMP and cGMP, leading to an increase in dopamine and glutamate signaling in the brain. This mechanism of action makes 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone a potential target for the development of drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and glutamate in the brain, which are important neurotransmitters involved in the regulation of mood, motivation, and reward. It has also been found to increase the levels of cAMP and cGMP, which are important second messengers in signal transduction pathways. Additionally, 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is its selectivity for phosphodiesterase 10A. This makes it a useful tool for studying the role of this enzyme in various physiological and pathological processes. Additionally, 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has been found to have low toxicity and good stability, which makes it suitable for use in in vitro and in vivo experiments. However, one of the main limitations of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are a number of future directions for research on 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone. One area of research is the development of new drugs based on the structure of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone. By modifying the structure of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone, it may be possible to develop more potent and selective inhibitors of phosphodiesterase 10A. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone and its effects on various physiological and pathological processes. Finally, studies are needed to determine the safety and efficacy of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone in animal models and humans, which will be necessary for its development as a potential therapeutic agent.

Synthesis Methods

The synthesis of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves a multistep process that starts with the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. The resulting compound is then reacted with 7-methyl-1,2,4-triazolo[1,5-a]pyrimidin-6-one to form 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone. This method has been optimized to produce high yields of pure 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone.

Scientific Research Applications

1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of pharmacology. 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has been found to have unique properties that make it useful in the development of new drugs. It has been shown to act as a selective inhibitor of phosphodiesterase 10A, an enzyme that plays a key role in the regulation of dopamine and glutamate signaling in the brain. This makes it a potential target for the development of drugs for the treatment of neurological disorders such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-9-13(10(2)20)8-16-15-17-14(18-19(9)15)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRZFAJOFPIHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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